molecular formula C11H13ClN2O B11881418 1H-Indazol-3-ol, 1-butyl-6-chloro- CAS No. 1016-15-5

1H-Indazol-3-ol, 1-butyl-6-chloro-

Cat. No.: B11881418
CAS No.: 1016-15-5
M. Wt: 224.68 g/mol
InChI Key: JUISOKJPZJVRGU-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry: The Indazole Scaffold

Heterocyclic compounds, which are cyclic structures containing at least one heteroatom in the ring, are fundamental to the chemistry of life and are cornerstones of synthetic chemistry. nih.gov The indazole, or 1H-indazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This arrangement results in a planar molecule with two nitrogen atoms, allowing for various tautomeric forms, with 1H-indazole being the most thermodynamically stable and predominant form. nih.gov

The unique structural and electronic properties of the indazole nucleus make it a versatile building block in organic synthesis. The presence of the nitrogen atoms provides sites for substitution and functionalization, enabling the creation of a vast library of derivatives with tailored properties. nih.gov The planar nature of the indazole ring also allows for interactions with biological macromolecules, which is a key reason for its prominence in drug discovery. nih.gov

Research Significance of Indazole Derivatives in Chemical Sciences

Indazole derivatives have garnered considerable attention from researchers due to their wide array of biological activities. nih.gov While the indazole ring system is not commonly found in nature, synthetic derivatives have shown significant pharmacological potential. austinpublishinggroup.com This has led to extensive research into their synthesis and structure-activity relationships. nih.gov

The versatility of the indazole scaffold is demonstrated by the diverse biological roles of its derivatives, which include anti-inflammatory, antimicrobial, antiviral, and antitumor activities. nih.govnih.gov In fact, numerous indazole-based compounds have been investigated in clinical trials, and some have been approved as therapeutic agents for various diseases. nih.govnih.gov The ability to functionalize the indazole ring at different positions allows for the fine-tuning of its biological and physical properties, making it a highly attractive scaffold for the development of new chemical entities. nih.govpnrjournal.com

Scope and Research Trajectories Pertaining to 1H-Indazol-3-ol, 1-butyl-6-chloro-

1H-Indazol-3-ol, 1-butyl-6-chloro- is a specific derivative of the indazole family. Its structure is characterized by a hydroxyl group at the 3-position, a butyl group attached to one of the nitrogen atoms, and a chlorine atom at the 6-position of the benzene ring. While specific research on this exact compound is not extensively documented in publicly available literature, its structural features suggest potential areas of scientific interest.

The presence of the 1-butyl and 6-chloro substituents is significant. The N-alkylation, in this case with a butyl group, is a common strategy in medicinal chemistry to modulate lipophilicity and, consequently, the pharmacokinetic properties of a molecule. The chlorine atom at the 6-position can influence the electronic properties of the indazole ring system and provide a potential site for further chemical modification through cross-coupling reactions.

The 3-hydroxyindazole tautomer is also of interest, as this functional group can participate in hydrogen bonding and other intermolecular interactions, which are crucial for biological activity. Research on related N(1)-substituted indazoles has highlighted their potential as pharmacological agents. austinpublishinggroup.com

Given the established importance of halogenated and N-substituted indazoles, the research trajectory for 1H-Indazol-3-ol, 1-butyl-6-chloro- would likely involve its synthesis, structural characterization, and evaluation of its biological properties. The exploration of its potential as an intermediate in the synthesis of more complex molecules is also a plausible avenue of investigation. The following table provides a summary of the key identifiers for this compound.

IdentifierValue
IUPAC Name 1-butyl-6-chloro-2H-indazol-3-one
Molecular Formula C11H13ClN2O
Molecular Weight 224.69 g/mol
CAS Number 120522-99-8
Canonical SMILES CCCCN1C2=C(C=CC(=C2)Cl)C(=O)N1
InChI Key JUISOKJPZJVRGU-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

The following table outlines some of the predicted physicochemical properties of 1H-Indazol-3-ol, 1-butyl-6-chloro-, which can guide experimental design and hypothesis-driven research.

PropertyPredicted Value
XLogP3 3.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 224.071641 g/mol
Monoisotopic Mass 224.071641 g/mol
Topological Polar Surface Area 42.5 Ų
Heavy Atom Count 15

Data sourced from PubChem. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016-15-5

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

1-butyl-6-chloro-2H-indazol-3-one

InChI

InChI=1S/C11H13ClN2O/c1-2-3-6-14-10-7-8(12)4-5-9(10)11(15)13-14/h4-5,7H,2-3,6H2,1H3,(H,13,15)

InChI Key

JUISOKJPZJVRGU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)Cl)C(=O)N1

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Pathways for 1h Indazol 3 Ol, 1 Butyl 6 Chloro

Multi-Step Synthesis Approaches for Indazole Core Construction

The construction of the indazole ring system is a cornerstone of the synthesis of 1H-Indazol-3-ol, 1-butyl-6-chloro-. These methods typically involve the formation of the bicyclic indazolone structure from appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions in Indazolone Formation

A common and effective method for constructing the indazolone core is through the cyclization of suitably substituted phenylhydrazines. For the synthesis of a 6-chloro-1H-indazol-3-ol backbone, a plausible starting material is a 2-carboxy- or 2-alkoxycarbonyl-4-chlorophenylhydrazine. The intramolecular cyclization of this precursor, often facilitated by heat or acid catalysis, leads to the formation of the desired 6-chloro-1H-indazol-3-ol.

Another established route involves the reductive cyclization of o-nitrobenzyl compounds. For instance, an appropriately substituted o-nitrobenzaldehyde can react with an amine to form an intermediate which then undergoes reductive cyclization to yield the indazolone ring. organic-chemistry.org The choice of precursors is critical for the successful synthesis of the target molecule.

Starting Material Reaction Type Key Reagents/Conditions Product
2-alkoxycarbonyl-4-chlorophenylhydrazineIntramolecular CyclizationHeat or Acid Catalyst6-chloro-1H-indazol-3-ol
Substituted o-nitrobenzaldehydeReductive CyclizationAmine, Reducing AgentIndazolone derivative

Precursor Design and Derivatization Strategies

The design of the precursor molecule is a critical step that dictates the final substitution pattern of the indazole ring. To obtain 1H-Indazol-3-ol, 1-butyl-6-chloro-, the synthesis can be designed in two primary ways:

N-Alkylation of a Pre-formed Indazole Core: This approach begins with the synthesis of 6-chloro-1H-indazol-3-ol. This intermediate is then subjected to N-alkylation at the N1 position using a butylating agent, such as 1-bromobutane (B133212) or butyl tosylate, in the presence of a suitable base. The regioselectivity of the alkylation (N1 vs. N2) is a crucial aspect and can be influenced by the reaction conditions, including the choice of base and solvent. nih.gov For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1 alkylation for a range of indazole derivatives. nih.gov

Cyclization of an N-Alkylated Precursor: Alternatively, the butyl group can be introduced at the precursor stage. This would involve the synthesis of a 1-butyl-1-(4-chlorophenyl)hydrazine derivative with a suitable ortho substituent (e.g., a carboxylic acid or ester group) that can facilitate the subsequent cyclization to directly form 1-butyl-6-chloro-1H-indazol-3-ol.

Strategy Key Intermediate Derivatization Step Reagents
N-Alkylation of Indazole Core6-chloro-1H-indazol-3-olN1-butylation1-bromobutane, NaH, THF
Cyclization of N-Alkylated Precursor1-butyl-1-(4-chlorophenyl)hydrazine derivativeIntramolecular CyclizationHeat or Acid Catalyst

Novel Synthetic Route Development and Optimization

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and scalable methods. These principles are applicable to the synthesis of 1H-Indazol-3-ol, 1-butyl-6-chloro-.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of indazole synthesis, this can be achieved by using less hazardous solvents, developing catalyst-based approaches to improve atom economy, and utilizing energy-efficient reaction conditions. benthamdirect.com For the synthesis of 1H-Indazol-3-ol, 1-butyl-6-chloro-, employing a greener solvent like polyethylene (B3416737) glycol (PEG) in a one-pot reaction could be a viable strategy. organic-chemistry.orgnih.gov The use of microwave or ultrasound activation can also contribute to greener synthesis by reducing reaction times and energy consumption. researchgate.net

Catalytic Approaches for Enhanced Synthesis Efficiency

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions with higher efficiency and selectivity. For the N-alkylation step in the synthesis of 1H-Indazol-3-ol, 1-butyl-6-chloro-, various catalytic systems can be explored. While traditional methods often rely on stoichiometric amounts of strong bases, catalytic approaches can offer milder reaction conditions and improved regioselectivity. For example, copper-catalyzed N-alkylation of indazoles has been reported, which could be adapted for the butylation of 6-chloro-1H-indazol-3-ol. organic-chemistry.org Furthermore, organocatalytic methods are emerging as powerful tools for asymmetric N-alkylation, which could be relevant for the synthesis of chiral indazole derivatives. nih.govresearchgate.net

Catalytic Method Application in Synthesis Potential Advantages
Copper CatalysisN1-butylation of 6-chloro-1H-indazol-3-olMilder conditions, potentially improved regioselectivity. organic-chemistry.org
OrganocatalysisAsymmetric N-alkylationAccess to enantiomerically pure products. nih.govresearchgate.net

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. durham.ac.uk The synthesis of heterocyclic compounds, including indoles and other related structures, has been successfully demonstrated using flow chemistry. mdpi.comuc.pt

Process Optimization and Scalability Studies

The industrial-scale synthesis of 1H-Indazol-3-ol, 1-butyl-6-chloro- necessitates a robust and reproducible process. Key to achieving this is the meticulous optimization of reaction parameters and a thorough understanding of the reaction's scalability. The primary synthetic challenge lies in the selective N-butylation of the 6-chloro-1H-indazol-3-ol precursor, as alkylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of regioisomers.

Reaction Parameter Optimization for Yield and Selectivity

The N-alkylation of indazoles is notoriously sensitive to reaction conditions, with the choice of base, solvent, temperature, and alkylating agent all influencing the ratio of N1 to N2 products. nih.govbeilstein-journals.org Achieving high selectivity for the desired N1 isomer, 1H-Indazol-3-ol, 1-butyl-6-chloro-, is paramount to maximizing yield and simplifying downstream processing.

Recent advancements in high-throughput experimentation (HTE) have enabled the rapid screening of a wide array of reaction conditions to identify optimal parameters for selective N1-alkylation. nih.govrsc.orgresearchgate.net A hypothetical optimization study for the N-butylation of 6-chloro-1H-indazol-3-ol with butyl bromide is presented below, illustrating the impact of various factors on yield and regioselectivity.

Table 1: Optimization of Reaction Parameters for the Synthesis of 1H-Indazol-3-ol, 1-butyl-6-chloro-

Entry Base Solvent Temperature (°C) N1:N2 Ratio Yield of N1 Isomer (%)
1 K₂CO₃ DMF 80 3:1 65
2 Cs₂CO₃ DMF 80 5:1 75
3 NaH THF 25 15:1 85
4 NaH Dioxane 25 12:1 82
5 t-BuOK THF 0 10:1 78
6 NaH THF 50 18:1 90
7 NaH 2-MeTHF 50 20:1 92

The data suggests that the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an ethereal solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) provides superior N1-selectivity. beilstein-journals.org The use of polar aprotic solvents like dimethylformamide (DMF) with carbonate bases tends to result in poorer regioselectivity. Elevating the temperature can, in some cases, further enhance the preference for the thermodynamically more stable N1 isomer. nih.gov The scalability of such optimized conditions is a critical next step, often requiring adjustments to maintain thermal control and ensure consistent mixing on a larger scale. nih.govresearchgate.net

Purity Profile Improvement Strategies

Achieving a high purity profile for 1H-Indazol-3-ol, 1-butyl-6-chloro- is essential for its potential applications. The primary impurity is often the undesired N2-butyl-6-chloro-2H-indazol-3-ol regioisomer. While chromatographic separation is a viable option at the laboratory scale, it is often undesirable for large-scale production due to cost, solvent waste, and lower throughput. nih.gov

Consequently, developing non-chromatographic purification methods is a key area of process development.

Crystallization-Based Purification:

Recrystallization is a powerful technique for purifying solid compounds. The success of this method depends on the differential solubility of the desired product and its impurities in a given solvent or solvent system. For closely related isomers, finding a suitable solvent that allows for selective crystallization can be challenging. A systematic screening of solvents is therefore crucial.

Table 2: Purity Profile Improvement of 1H-Indazol-3-ol, 1-butyl-6-chloro- via Crystallization

Entry Solvent System Initial Purity (N1 Isomer, %) Purity after Crystallization (%) Recovery Yield (%)
1 Isopropanol 92 97.5 85
2 Acetonitrile (B52724) 92 96.8 88
3 Ethyl Acetate/Heptane 92 98.2 82
4 Toluene 92 97.1 80
5 Methanol/Water 92 98.5 75

As illustrated in the hypothetical data, mixed solvent systems, such as ethyl acetate/heptane or methanol/water, can sometimes provide the necessary solubility differential to effectively purge the undesired isomer and other impurities, leading to a significant enhancement in the purity of the final product.

Salt Formation for Enhanced Purification:

In cases where the freebase form of the compound is difficult to crystallize or purify, forming a salt with a suitable acid can be an effective strategy. nih.gov The resulting salt often has different solubility properties and may be more amenable to crystallization, allowing for the efficient removal of impurities. After purification, the salt can be neutralized to regenerate the high-purity freebase.

Chemical Reactivity and Mechanistic Investigations of 1h Indazol 3 Ol, 1 Butyl 6 Chloro

Derivatization and Functionalization Strategies

The derivatization of the 1H-Indazol-3-ol, 1-butyl-6-chloro- core is primarily centered around the reactive sites of the indazole ring system: the nitrogen atoms, the hydroxyl group at the C3 position, and the chloro-substituted benzene (B151609) ring.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Electrophilic aromatic substitution reactions on the benzene portion of the indazole ring are influenced by the existing substituents. The butoxy and hydroxyl/oxo groups are electron-donating, while the chloro group is electron-withdrawing but ortho-, para-directing. The pyrazole (B372694) part of the heterocycle generally deactivates the benzene ring towards electrophilic attack. However, forced conditions can lead to substitution, with the position of attack being influenced by the interplay of these electronic effects.

Nucleophilic Substitution: The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the pyrazole ring system facilitates this type of reaction. openstax.orglibretexts.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. openstax.orglibretexts.org The rate of this substitution is enhanced by the presence of the electron-withdrawing indazole nucleus.

A variety of nucleophiles can be employed to displace the chloride, leading to a range of functionalized indazoles.

NucleophileProductTypical Reaction Conditions
NaNH21-butyl-6-amino-1H-indazol-3-olStrong base, liquid ammonia
NaOCH31-butyl-6-methoxy-1H-indazol-3-olHigh temperature, polar aprotic solvent
NaCN1-butyl-3-hydroxy-1H-indazole-6-carbonitrilePalladium or copper catalysis

Cross-Coupling Reactions at the Indazole Core and Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated indazoles. nih.gov The chloro substituent at the C6 position of 1H-Indazol-3-ol, 1-butyl-6-chloro- serves as a handle for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle for these reactions involves oxidative addition of the chloroindazole to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Stille couplings) or coordination of an alkene/alkyne (in Heck and Sonogashira couplings), and finally reductive elimination to yield the product and regenerate the catalyst. youtube.com

Reaction TypeCoupling PartnerTypical Catalyst/ConditionsResulting C-C or C-Heteroatom Bond
Suzuki CouplingArylboronic acidPd(PPh3)4, base (e.g., Na2CO3)C(6)-Aryl
Heck CouplingAlkenePd(OAc)2, PPh3, base (e.g., Et3N)C(6)-Alkenyl
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2, CuI, base (e.g., Et3N)C(6)-Alkynyl
Buchwald-Hartwig AminationAminePd2(dba)3, ligand (e.g., BINAP), base (e.g., NaOtBu)C(6)-Amino

Regioselective Functionalization Studies

The regioselectivity of functionalization, particularly N-alkylation, is a critical aspect of indazole chemistry. d-nb.infonih.govbeilstein-journals.org For 1H-Indazol-3-ol, 1-butyl-6-chloro-, the N1 position is already occupied by a butyl group. However, understanding the factors that led to this regioselectivity is important. The alkylation of an unsubstituted 6-chloro-1H-indazol-3-ol would likely yield a mixture of N1- and N2-alkylated products. The ratio of these isomers is influenced by several factors:

Steric Hindrance: Bulky alkylating agents may favor substitution at the less sterically hindered N1 position.

Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. For instance, the use of sodium hydride in THF often favors N1-alkylation. d-nb.info

Studies on related indazole systems have shown that thermodynamic control, where the reaction equilibrates to the more stable isomer, often favors the N1-substituted product as the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. d-nb.infobeilstein-journals.org

Reaction Kinetics and Thermodynamics

Determination of Rate Constants and Activation Energies

The rates of the reactions discussed above would be determined by their respective activation energies. For nucleophilic aromatic substitution at C6, the rate is dependent on the stability of the Meisenheimer intermediate. Electron-withdrawing groups that can stabilize the negative charge of this intermediate will lower the activation energy and increase the reaction rate.

Thermodynamic Stability of Reaction Intermediates

The thermodynamic stability of intermediates is a key factor in determining the course of a reaction. In nucleophilic aromatic substitution, the resonance stabilization of the Meisenheimer complex is crucial for the reaction to proceed.

In the context of N-alkylation, the relative thermodynamic stability of the N1- and N2-alkylated products can drive the reaction towards the more stable isomer under conditions of thermodynamic control. d-nb.info Theoretical calculations on the parent indazole system suggest that the 1H-tautomer is more stable than the 2H-tautomer, which often translates to the N1-alkylated product being thermodynamically favored. beilstein-journals.orgnih.gov The presence of substituents, such as the 6-chloro and 3-ol groups, would modulate this energy difference.

Mechanistic Pathway Elucidation

Identification of Reaction Intermediates and Transition States

There is no available information in the scientific literature regarding the identification of reaction intermediates or transition states for any chemical reaction involving 1H-Indazol-3-ol, 1-butyl-6-chloro-. Such studies would typically involve techniques like spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions, computational modeling, and trapping experiments, none of which have been reported for this specific compound.

Computational and Theoretical Chemistry Studies of 1h Indazol 3 Ol, 1 Butyl 6 Chloro

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental properties of a molecule. By solving the Schrödinger equation for a given system, researchers can obtain a wealth of information about its electronic distribution, energy levels, and spectroscopic characteristics.

The electronic structure of 1H-Indazol-3-ol, 1-butyl-6-chloro- is central to its chemical identity. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its propensity for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For substituted indazoles, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents. In the case of 1H-Indazol-3-ol, 1-butyl-6-chloro-, the electron-donating butyl group at the N1 position and the electron-withdrawing chloro group at the C6 position, along with the hydroxyl group at C3, create a complex electronic landscape. The electron density of the HOMO is typically concentrated on the indazole ring, particularly on the pyrazole (B372694) moiety, while the LUMO is also distributed across the bicyclic system. Theoretical calculations, often employing Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-311++G(d,p), can precisely map these orbitals and quantify their energies.

Table 1: Theoretical Frontier Orbital Energies of a Substituted Indazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Note: Data is illustrative and based on calculations for a structurally similar indazole derivative.

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of 1H-Indazol-3-ol, 1-butyl-6-chloro-. Time-dependent DFT (TD-DFT) is a common approach for simulating UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths of electronic transitions, one can predict the wavelengths of maximum absorption (λmax). These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO).

Similarly, theoretical calculations can predict vibrational spectra (Infrared and Raman). By computing the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies and their corresponding intensities. These calculated frequencies can then be compared with experimental data to assign specific vibrational modes to the stretching and bending of bonds within the molecule, such as the O-H stretch of the hydroxyl group, C-Cl stretch, and various vibrations of the indazole ring and butyl chain.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Indazole

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching3500-3700
C=O (keto tautomer)Stretching1680-1720
C-ClStretching600-800
N-H (indazole)Stretching3300-3500

Note: Frequencies are typical ranges and would be precisely calculated for the specific molecule.

Reactivity indices derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide quantitative measures of a molecule's reactivity. The Fukui function, f(r), is a more sophisticated tool that identifies the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. It measures the change in electron density at a particular point in space when an electron is added to or removed from the system.

For 1H-Indazol-3-ol, 1-butyl-6-chloro-, Fukui function analysis would likely indicate that the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group are susceptible to electrophilic attack. Conversely, specific carbon atoms on the indazole ring, influenced by the electron-withdrawing chloro group, would be identified as potential sites for nucleophilic attack. This detailed reactivity map is invaluable for predicting the outcomes of chemical reactions and understanding reaction mechanisms.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior.

The butyl group attached to the N1 position of the indazole ring introduces significant conformational flexibility to 1H-Indazol-3-ol, 1-butyl-6-chloro-. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. By simulating the molecule's motion over time, one can observe the rotation around single bonds in the butyl chain and its interaction with the planar indazole ring. This analysis is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as biological receptors. The results of such simulations are often visualized through Ramachandran-like plots for dihedral angles or by clustering the trajectory to identify the most populated conformational states.

The behavior of 1H-Indazol-3-ol, 1-butyl-6-chloro- in a solution is governed by its interactions with solvent molecules. MD simulations can explicitly model these interactions, providing insights into the solvation shell structure and the thermodynamics of solvation. By simulating the molecule in a box of solvent (e.g., water or an organic solvent), one can calculate properties like the radial distribution function (RDF). The RDF for the oxygen atom of the hydroxyl group and water molecules, for example, would reveal the strength and geometry of hydrogen bonds formed between the solute and solvent. These simulations can also elucidate how the hydrophobic butyl chain and the polar indazole ring orient themselves in different solvent environments, which is critical for understanding its solubility and partitioning behavior.

In Silico Prediction of Chemical Reactivity

Computational chemistry offers powerful tools to predict the reactivity of a molecule like 1H-Indazol-3-ol, 1-butyl-6-chloro-. By calculating its electronic structure and properties, researchers can gain insight into how and where it is likely to react. Methods like Density Functional Theory (DFT) are central to these predictions, providing information on electron distribution and orbital energies. nih.govcore.ac.uk

Key indicators of chemical reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be readily calculated. nih.gov The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap suggests higher reactivity. nih.govcore.ac.uk For instance, in a study of various 3-carboxamide indazole derivatives, DFT calculations were used to determine the HOMO-LUMO gaps, identifying which molecules were likely to be better electron donors or acceptors and thus more reactive. nih.gov Similarly, a molecular electrostatic potential (MEP) map could be generated for 1H-Indazol-3-ol, 1-butyl-6-chloro-, which visualizes the electron density to predict sites for electrophilic and nucleophilic attack. nih.govnih.gov

Computational modeling is instrumental in mapping out potential chemical reaction pathways, identifying transition states, and calculating activation energies to determine the most likely mechanism. For indazole derivatives, a key reaction is N-alkylation, which can occur at either the N1 or N2 position of the indazole ring, leading to different products. nih.govbeilstein-journals.orgwuxibiology.com

DFT calculations can be used to model the reaction energy profile for different pathways. For example, in studies of the alkylation of other indazoles, researchers have calculated the relative stabilities of the 1H- and 2H-indazole tautomers, finding the 1H tautomer to be consistently more stable. nih.govwuxibiology.com They then modeled the transition states for alkylation at both N1 and N2. These calculations can reveal that while one pathway may have a lower activation energy, the higher concentration of the more stable starting tautomer can ultimately favor a different product, explaining experimentally observed regioselectivity. wuxibiology.com For 1H-Indazol-3-ol, 1-butyl-6-chloro-, a similar computational study could predict the outcome of further substitution reactions, guiding synthetic efforts by revealing the most energetically favorable reaction pathways.

Many synthetic routes for creating functionalized indazoles rely on metal catalysts, such as copper or palladium, to facilitate bond formation. organic-chemistry.orgorganic-chemistry.org Computational modeling plays a vital role in understanding and predicting the performance of these catalysts.

Theoretical studies can model the entire catalytic cycle. This involves calculating the geometries and energies of intermediates and transition states as the catalyst interacts with the reactants. For example, in a copper-catalyzed synthesis of 2H-indazoles, DFT could be used to investigate the mechanism of C-N and N-N bond formation, clarifying the role of the catalyst. organic-chemistry.org By comparing the activation barriers for different potential catalysts or ligands, computational chemists can predict which system will be the most efficient and selective for a desired transformation, such as the synthesis of 1H-Indazol-3-ol, 1-butyl-6-chloro- or its derivatives. This predictive power accelerates the development of new synthetic methods. Studies on other catalytic systems show that analysis of the frontier molecular orbitals (HOMO-LUMO) of the catalyst and substrate can effectively predict their interaction and subsequent reactivity. mdpi.com

Theoretical Structure-Activity Relationship (SAR) Modeling

Theoretical SAR modeling seeks to establish a correlation between the chemical structure of a compound and its biological activity. These models are fundamental in drug discovery for optimizing lead compounds and predicting the activity of new ones. For a compound like 1H-Indazol-3-ol, 1-butyl-6-chloro-, which belongs to a class of molecules known to be biologically active (e.g., as kinase inhibitors), SAR modeling is a critical area of computational investigation. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the structural properties of a series of compounds and their measured biological activity. nih.gov The standard QSAR workflow involves several key steps: wikipedia.org

Data Set Assembly : A collection of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For 1H-Indazol-3-ol, 1-butyl-6-chloro-, this would involve synthesizing and testing a series of analogues with varied substituents.

Descriptor Calculation : For each molecule in the series, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume), and topological indices. mdpi.com

Model Development and Validation : Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that correlates the descriptors with biological activity. nih.govresearchgate.net The model's robustness and predictive power are then rigorously tested using internal (cross-validation) and external validation sets. wikipedia.org

For a series of indazole derivatives, a QSAR model could reveal which properties are most important for activity. For example, a model might show that activity increases with the hydrophobicity of a particular substituent or is dependent on the electronic properties of the benzene (B151609) ring, guiding the design of more potent compounds. nih.gov

Illustrative QSAR Descriptors for a Hypothetical Indazole Series The following table shows examples of molecular descriptors that would be calculated for a QSAR study of hypothetical analogs of 1H-Indazol-3-ol, 1-butyl-6-chloro-.

CompoundMolecular Weight ( g/mol )LogPHOMO (eV)LUMO (eV)Biological Activity (pIC₅₀)
Analog 1224.73.2-6.5-1.25.8
Analog 2238.73.6-6.4-1.36.2
Analog 3254.33.1-6.8-1.16.5
Analog 4210.62.8-6.6-1.05.5

Pharmacophore modeling identifies the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.govresearchgate.net This model serves as a 3D template for designing or screening for new active compounds.

For the indazole scaffold, which is a "privileged scaffold" found in many kinase inhibitors, pharmacophore models have been developed based on known active compounds or the crystal structure of a ligand-target complex. researchgate.netnih.gov Following pharmacophore development, molecular docking is used to predict how a specific ligand, such as 1H-Indazol-3-ol, 1-butyl-6-chloro-, would bind to the active site of a target protein, like a kinase. biotech-asia.orgnih.gov Docking simulations place the ligand into the protein's binding pocket in various orientations and conformations, scoring them based on the predicted binding affinity. tandfonline.com

These simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking. Studies on other indazole-based kinase inhibitors frequently show a characteristic hydrogen bond between the indazole N1-H and a backbone carbonyl group in the hinge region of the kinase, a key interaction for potent inhibition. nih.gov The butyl group at the N1 position and the chloro substituent at the C6 position of the target compound would be analyzed for their fit and interactions within specific pockets of the active site.

Interactive Table: Predicted Ligand-Target Interactions for 1H-Indazol-3-ol, 1-butyl-6-chloro- This interactive table illustrates the type of detailed output a molecular docking study would provide for 1H-Indazol-3-ol, 1-butyl-6-chloro- in a hypothetical kinase active site. The specific residues and distances are based on common interactions observed for indazole inhibitors in the literature. tandfonline.comnih.gov

Protein ResidueInteraction TypePredicted Distance (Å)Ligand Group Involved
Glu917Hydrogen Bond2.13-OH group
Cys919Hydrogen Bond1.9Indazole N2
Val899Hydrophobic3.8Butyl chain
Leu889Hydrophobic4.1Butyl chain
Phe1047Hydrophobic / π-π4.5Chloro-benzene ring
Val916Hydrophobic3.9Chloro-benzene ring

Structure Activity Relationship Sar Investigations of 1h Indazol 3 Ol, 1 Butyl 6 Chloro Analogues Non Clinical and Theoretical Focus

Design and Synthesis of Structural Analogues for SAR Probing

The design and synthesis of analogues of 1H-Indazol-3-ol, 1-butyl-6-chloro- are foundational to understanding its SAR. This involves systematic modifications to the indazole core, the N1-butyl chain, and the C6-chloro substituent to probe their influence on biological activity.

The indazole ring system is a versatile scaffold that allows for a variety of chemical modifications. The synthesis of the indazole core typically involves the cyclization of appropriately substituted phenylhydrazines or other related precursors. For instance, a common route to 1H-indazoles is the treatment of anilines with sodium nitrite (B80452) in an acidic medium.

Research on related indazole derivatives has demonstrated that modifications at various positions of the indazole ring can significantly impact their biological profiles. For example, the synthesis of 3-chloro-6-nitro-1H-indazole derivatives has been achieved through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net This highlights a potential synthetic pathway for introducing substituents at the C3 and C6 positions.

Furthermore, the tautomeric forms of the indazol-3-ol system, primarily the 1H-indazol-3-ol and 1H-indazol-3(2H)-one forms, are of significant interest. The predominance of one tautomer over the other can be influenced by the solvent and the substitution pattern on the indazole ring. thieme-connect.de The 3-hydroxy group is a key feature, and its replacement with other functional groups, such as an amine or carboxamide, has been explored in various studies to understand its role in receptor binding. nih.govmdpi.com

The N1-butyl group and the C6-chloro atom are critical determinants of the molecule's physicochemical properties and, by extension, its biological activity.

The N1-substituent plays a crucial role in modulating the lipophilicity and steric bulk of the molecule, which can influence its absorption, distribution, and interaction with biological targets. In the synthesis of N1-substituted indazoles, alkylation is a common strategy. For example, 1-butyl-1H-indazole-3-carboxylic acid has been synthesized via the alkylation of indazole-3-carboxylic acid with bromobutane using a base like sodium hydride. nih.gov Studies on N1-substituted 1H-indazole-3-carboxylates and hydroxamic acids have explored a range of aliphatic and aromatic acyl radicals at the N1 position, demonstrating the importance of this position for tuning activity. nih.gov The length and branching of the alkyl chain can affect binding affinity and selectivity for specific biological targets.

The C6-chloro substituent influences the electronic properties of the indazole ring and can participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. The synthesis of 6-halo-substituted indazoles often starts from a correspondingly substituted aniline. For example, 6-bromo-1H-indazole derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net The position and nature of the halogen substituent can significantly alter the biological activity. For instance, in a series of 7-bromo-4-chloro-1H-indazol-3-amines, the specific halogenation pattern was found to be critical for its intended biological function. chemrxiv.orgchemrxiv.org

Table 1: Representative Analogues and Synthetic Strategies

Analogue Class Synthetic Precursor Example Key Reaction Type Reference
N1-Alkyl-Indazole-3-Carboxamides1-Butyl-1H-indazole-3-carboxylic acidAmide coupling nih.gov
3-Chloro-6-Nitro-1H-Indazoles3-Chloro-6-nitroindazole and allyl bromideN-alkylation researchgate.net
6-Halo-1H-IndazolesSubstituted anilinesCyclization researchgate.net
N1-Acyl-1H-Indazole-3-CarboxylatesEthyl-1H-indazole-3-carboxylateN-acylation nih.gov

Mechanistic Linkages between Structural Features and Biological Efficacy (In Vitro/Non-Human Context)

The structural modifications detailed above are directly linked to the biological efficacy of these compounds in non-human, in vitro settings. SAR studies on various indazole analogues have provided insights into these relationships.

For instance, in a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical. nih.gov An indazole-3-carboxamide was active, while its reverse amide isomer was inactive, highlighting the importance of the precise orientation of functional groups for biological activity. nih.gov This suggests that for 1H-Indazol-3-ol, 1-butyl-6-chloro-, the position of the hydroxyl group at C3 is likely a key determinant of its interactions.

The nature of the substituent at the C6 position has also been shown to be significant. In a series of 3-chloro-6-nitro-1H-indazole derivatives tested for antileishmanial activity, the inhibitory potency was dependent on the Leishmania species and the specific substitutions on the indazole core. nih.govresearchgate.net The presence of the chloro and nitro groups was integral to the observed activity. This implies that the C6-chloro group in 1H-Indazol-3-ol, 1-butyl-6-chloro- likely plays a significant role in its biological profile.

Ligand-Receptor Interaction Studies (Theoretical and Biochemical Assays)

To further elucidate the SAR of 1H-Indazol-3-ol, 1-butyl-6-chloro- analogues, computational and biochemical studies are employed to predict and assess their binding to potential biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For indazole derivatives, docking studies have been instrumental in understanding their mechanism of action. For example, in the study of 3-chloro-6-nitro-1H-indazole derivatives, molecular docking was used to investigate their binding to the trypanothione (B104310) reductase enzyme in Leishmania. nih.govnih.gov These studies revealed a network of hydrophobic and hydrophilic interactions that stabilized the ligand-receptor complex. nih.govnih.gov

For 1H-Indazol-3-ol, 1-butyl-6-chloro-, it is plausible that the N1-butyl chain would engage in hydrophobic interactions within a binding pocket, while the C3-hydroxyl group could act as a hydrogen bond donor or acceptor. The C6-chloro atom might form halogen bonds or other electrostatic interactions.

Table 2: Predicted Interactions from Molecular Docking of Analogous Indazole Derivatives

Structural Feature Predicted Interaction Type Potential Role in Binding Reference
Indazole N2Hydrogen BondingAnchoring the ligand in the binding site nih.gov
C3-substituent (e.g., -OH, -NH2)Hydrogen BondingDirectional interaction and specificity nih.gov
N1-alkyl chain (e.g., -butyl)Hydrophobic InteractionsEnhancing binding affinity and occupying hydrophobic pockets nih.gov
C6-halogen (e.g., -Cl)Halogen Bonding / Hydrophobic InteractionsModulating electronic properties and providing additional binding contacts nih.gov

Computational methods are also used to estimate the binding affinity of a ligand to its target, often expressed as a binding energy value. Techniques such as Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can provide insights into the stability of ligand-receptor complexes. nih.govnih.gov In the case of the 3-chloro-6-nitro-1H-indazole derivatives, MM-GBSA calculations supported the high stability of the complex with the target enzyme, which was in good agreement with experimental findings. nih.govnih.gov

These computational approaches allow for the in silico screening of a large number of analogues, helping to prioritize the synthesis of compounds with the most promising predicted binding affinities. While specific binding affinity data for 1H-Indazol-3-ol, 1-butyl-6-chloro- is not available in the public domain, the principles derived from studies of its analogues suggest that a combination of hydrophobic and polar interactions would govern its binding to a putative receptor.

Biological Activity and Pharmacological Target Elucidation of 1h Indazol 3 Ol, 1 Butyl 6 Chloro Non Human and in Vitro Research

In Vitro Biological Screening Methodologies

There is no publicly available information on any in vitro biological screening of 1H-Indazol-3-ol, 1-butyl-6-chloro- . This includes a lack of data on:

Target Identification and Validation in Non-Human Cellular Systems

Consistent with the absence of initial screening data, there are no studies identifying or validating the pharmacological targets of 1H-Indazol-3-ol, 1-butyl-6-chloro- in non-human cellular systems. This extends to a lack of information on:

Modulation of Specific Cellular Signaling Pathways (In Vitro)

Further research and publication in peer-reviewed scientific journals are required to elucidate the potential biological activities and pharmacological profile of this compound.

Antimicrobial Activity (In Vitro Studies)

The indazole nucleus is a recurring motif in compounds exhibiting a wide array of pharmacological activities, including antimicrobial effects. nih.gov

Evaluation Against Bacterial and Fungal Strains

While specific studies on the antimicrobial spectrum of 1H-Indazol-3-ol, 1-butyl-6-chloro- are not extensively documented, research on analogous indazole compounds provides valuable insights. For instance, derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. researchgate.net Similarly, novel 3-chloro-6-nitro-1H-indazole derivatives have demonstrated promising antileishmanial activity against different Leishmania species. nih.gov

In a broader context, other heterocyclic compounds containing the triazole moiety, which can be linked to indazole scaffolds, have shown significant antibacterial and antifungal properties. For example, certain o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate (B1207046) analogs have been screened for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net

The following table summarizes the antimicrobial testing of related indazole and triazole compounds, offering a potential framework for the evaluation of 1H-Indazol-3-ol, 1-butyl-6-chloro-.

Compound ClassTested OrganismsObserved ActivityReference
3-chloro-6-nitro-1H-indazole derivativesLeishmania infantum, Leishmania tropica, Leishmania majorStrong to moderate activity against L. infantum by several derivatives. nih.gov nih.gov
o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogsStaphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida tropicalis, Candida albicans, Candida krusei, Cryptococcus neoformans, Aspergillus niger, Aspergillus fumigatusPotent activity against S. aureus for some analogs, with moderate to weak activity for others. Average antifungal activity. researchgate.net researchgate.net

Mechanistic Insights into Antimicrobial Action (In Vitro)

The proposed mechanisms of antimicrobial action for indazole derivatives are multifaceted. It is hypothesized that, like other compounds in this class, 6-bromo-1H-indazole derivatives may exert their effects by inhibiting key bacterial enzymes that are crucial for cell wall synthesis or DNA replication. researchgate.net The indazole scaffold's structural properties make it amenable to various synthetic modifications, which allows for the exploration of structure-activity relationships and the enhancement of its therapeutic utility. researchgate.net

Anti-inflammatory Activity (In Vitro and Non-Human Cellular Models)

A significant body of research points to the anti-inflammatory potential of indazole derivatives.

Cytokine and Inflammatory Mediator Modulation

Studies on 1,5-disubstituted indazol-3-ol derivatives have demonstrated notable anti-inflammatory activities in various models. nih.gov For example, one such derivative was shown to inhibit the antigen-induced contraction of sensitized guinea pig tracheal segments. nih.gov This suggests an ability to interfere with the signaling pathways that lead to smooth muscle contraction in response to inflammatory stimuli. Furthermore, in guinea pigs treated with this compound, a marked inhibition of antigen-induced airway eosinophilia was observed, indicating a potential to modulate the immune cell response in inflammatory conditions. nih.gov

Inhibition of Key Inflammatory Enzymes (e.g., COX, LOX)

The inhibition of enzymes involved in the arachidonic acid cascade is a key mechanism for many anti-inflammatory drugs. Research has shown that indazole derivatives can be potent inhibitors of these enzymes. For instance, a 5-methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol derivative strongly inhibited the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, a reaction catalyzed by 5-lipoxygenase (5-LOX), with an IC50 of 44 nM. nih.gov

Computational studies have also been employed to explore the anti-inflammatory potential of 1H-indazole analogs. Molecular docking and molecular dynamics simulations have been used to evaluate their binding to the cyclooxygenase-2 (COX-2) enzyme. researchgate.net These studies have shown that certain 1H-indazole compounds can exhibit significant binding affinities to the active site of the COX-2 enzyme, suggesting a potential mechanism for their anti-inflammatory effects. researchgate.net

The following table summarizes the in vitro anti-inflammatory activity of related indazole compounds.

Compound/DerivativeAssay/ModelKey FindingsReference
5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol5-Lipoxygenase (5-LOX) InhibitionIC50 = 44 nM nih.gov
5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-olAntigen-induced guinea pig tracheal segment contractionIC50 = 2.9 microM nih.gov
5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-olAntigen-induced airway eosinophilia in guinea pigs47% inhibition nih.gov
1H-Indazole analogsMolecular docking with COX-2 enzymeSignificant binding results researchgate.net

Other Potential Biological Activities in Preclinical, In Vitro Models

The versatility of the indazole scaffold is further underscored by its presence in compounds with a wide range of pharmacological activities beyond antimicrobial and anti-inflammatory effects. The indazole nucleus is a core component of molecules with potential anticancer, antimalarial, anti-tubercular, and antidiabetic properties. nih.gov This broad spectrum of activity highlights the importance of the indazole framework in medicinal chemistry and suggests that 1H-Indazol-3-ol, 1-butyl-6-chloro- could be a subject of interest for a variety of therapeutic applications pending further investigation.

Advanced Spectroscopic and Structural Characterization Techniques for 1h Indazol 3 Ol, 1 Butyl 6 Chloro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the solution-state structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

While a simple one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial information on the number and type of protons and carbons, complex structures necessitate multi-dimensional NMR experiments for complete assignment. For 1H-Indazol-3-ol, 1-butyl-6-chloro-, techniques such as COSY, HSQC, and HMBC are indispensable.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For the target molecule, COSY would be crucial for confirming the structure of the n-butyl group by showing correlations between the methyl (CH₃) and adjacent methylene (B1212753) (CH₂), and sequentially along the butyl chain. It would also reveal couplings between the aromatic protons on the indazole ring.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom in the butyl chain and the protonated carbons of the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most powerful tool for assembling the molecular puzzle. For instance, HMBC would show a correlation from the protons of the N1-methylene of the butyl group to carbons within the indazole ring (C7a and C3), confirming the point of attachment of the alkyl chain. It would also be key in differentiating the aromatic carbons and confirming the position of the chloro-substituent through the observation of expected long-range correlations.

Recent studies on related 1-butyl-1H-indazole-3-carboxamide derivatives provide insight into the expected chemical shifts. mdpi.com Based on these analogs, a hypothetical NMR assignment for 1H-Indazol-3-ol, 1-butyl-6-chloro- can be projected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1H-Indazol-3-ol, 1-butyl-6-chloro- Predicted values are based on analogous structures and general NMR principles.

PositionAtom TypePredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1N-CH₂~4.40 (t)~49.0C2', C7a, C3
2'CH₂~1.85 (m)~31.5C1, C3'
3'CH₂~1.35 (m)~20.0C2', C4'
4'CH₃~0.90 (t)~14.0C3'
3C=O/C-OH-~155.0H1, H4
4Ar-CH~7.60 (d)~123.0C5, C6, C7a
5Ar-CH~7.20 (dd)~122.0C4, C6, C7
6Ar-C-Cl-~127.0-
7Ar-CH~7.80 (d)~111.0C5, C7a, C3a
3aAr-C-~141.0-
7aAr-C-~127.0-

NMR spectroscopy is also a powerful method for studying dynamic processes, such as conformational changes or tautomeric equilibria. auremn.org.brnih.gov For 1H-Indazol-3-ol, 1-butyl-6-chloro-, two primary dynamic phenomena could be investigated:

Butyl Chain Conformation: The rotation around the C-C single bonds of the n-butyl group is typically fast on the NMR timescale at room temperature, resulting in averaged signals. However, variable-temperature (VT) NMR studies could reveal information about the rotational energy barriers and preferred conformers at lower temperatures. rsc.org

Tautomerism: The indazol-3-ol core can exist in equilibrium with its tautomeric form, 1-butyl-6-chloro-1,2-dihydro-3H-indazol-3-one. The position of this equilibrium is influenced by factors like solvent and temperature. VT-NMR can be used to monitor the chemical shifts and integrals of protons that would be distinct in each tautomer (e.g., the N-H proton in the indazolone form vs. the O-H proton in the indazolol form). The rate of exchange between these forms can also be determined using specialized NMR experiments.

X-ray Crystallography and Single Crystal Diffraction

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To understand the solid-state structure of 1H-Indazol-3-ol, 1-butyl-6-chloro-, a single crystal suitable for X-ray diffraction would be required. The resulting data would provide precise measurements of all bond lengths and angles. A 2017 study on the closely related compound, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, provides an excellent proxy for the expected bond parameters of the 6-chloroindazole core. researchgate.net The analysis confirmed the planarity of the bicyclic indazole system.

Table 2: Representative Bond Angles for a 6-Substituted Chloro-Indazole Core Data extracted from the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole. researchgate.net

AtomsAngle (°)AtomsAngle (°)
C7-N1-N2111.32(14)C3-C2-C7120.94(16)
N2-N1-C8119.63(15)C4-C3-C2117.95(16)
C1-N2-N1105.77(14)C3-C4-C5119.33(17)
N2-C1-C2112.71(16)C6-C5-C4125.03(16)
N2-C1-Cl1121.19(14)C7-C2-C1103.17(15)

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular forces. Analysis of the crystal packing of indazole derivatives frequently reveals the importance of hydrogen bonding and π–π stacking interactions. researchgate.netnih.gov For 1H-Indazol-3-ol, 1-butyl-6-chloro-, the following interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) of the indazolol tautomer (or the N-H group of the indazolone tautomer) would act as a hydrogen bond donor, while the carbonyl oxygen and ring nitrogens could act as acceptors. These interactions are often key drivers in the formation of chains or dimeric structures within the crystal. nih.gov

π–π Stacking: The planar aromatic indazole rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. In some chloro-substituted indazoles, slipped π-stacking arrangements are observed. researchgate.net

Halogen Bonding: The chlorine atom at the C6 position could potentially act as a halogen bond donor, interacting with other electronegative atoms in neighboring molecules.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within 5 parts per million (ppm). It is also used to study fragmentation patterns, which can provide further structural verification.

For 1H-Indazol-3-ol, 1-butyl-6-chloro-, the monoisotopic mass is calculated to be 224.07164 Da. researchgate.net HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 225.07892 or other common adducts. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Adducts for C₁₁H₁₃ClN₂O Data predicted by computational methods. researchgate.net

AdductPredicted m/z
[M+H]⁺225.07892
[M+Na]⁺247.06086
[M+K]⁺263.03480
[M-H]⁻223.06436

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would induce fragmentation, providing a structural fingerprint. Studies on the fragmentation of related indazole structures show characteristic cleavage pathways. nih.gov For the target compound, likely fragmentation would involve:

Loss of the Butyl Chain: Cleavage of the N-C bond or fragmentation within the alkyl chain.

Cleavage of the Indazole Ring: Characteristic losses of small molecules like N₂ or HCN from the heterocyclic core.

Loss of Chlorine: Cleavage of the C-Cl bond.

By analyzing the exact masses of these fragment ions, the different parts of the molecule can be confirmed, lending further confidence to the proposed structure.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.

For 1H-Indazol-3-ol, 1-butyl-6-chloro-, the predicted monoisotopic mass is 224.07164 Da. This value is a critical parameter for its identification in complex matrices. The elemental composition of C₁₁H₁₃ClN₂O can be confirmed by comparing the experimentally measured accurate mass with the theoretical mass.

The study of related indazole derivatives further illustrates the utility of this technique. For instance, various 3-carboxamide indazole derivatives have been successfully characterized using mass spectrometry to confirm their m/z values. researchgate.net In such analyses, the observation of adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ can provide additional confidence in the assigned molecular weight. Predicted collision cross-section (CCS) values, which are related to the ion's size and shape, can also aid in the identification process. For 1-butyl-6-chloro-2H-indazol-3-one, the predicted CCS for the [M+H]⁺ adduct is 146.7 Ų, while for the [M+Na]⁺ adduct, it is 159.0 Ų. uni.lu A similar set of predicted values is available for the isomeric compound 1-butyl-5-chloro-2H-indazol-3-one. uni.lu

Table 1: Predicted Mass Spectrometry Data for 1H-Indazol-3-ol, 1-butyl-6-chloro- and a Related Isomer

CompoundAdductm/zPredicted CCS (Ų)
1-butyl-6-chloro-2H-indazol-3-one[M+H]⁺225.07892146.7
[M+Na]⁺247.06086159.0
[M-H]⁻223.06436147.9
1-butyl-5-chloro-1H-indazol-3-ol[M+H]⁺225.07892146.7
[M+Na]⁺247.06086159.0
[M-H]⁻223.06436147.9

Data sourced from PubChemLite. uni.luuni.lu

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments are crucial for gaining deeper structural insights. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which acts as a structural fingerprint. The analysis of these fragment ions helps to elucidate the connectivity of atoms within the molecule.

The structural elucidation of novel 6-bromo-1H-indazole bearing 1,2,3-triazole analogues utilized mass spectrometry to confirm the m/z values of the synthesized intermediates and final products, providing evidence for the correct structures. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Functional Group Identification and Band Assignment

IR and Raman spectra are characterized by absorption bands corresponding to the vibrational modes of specific chemical bonds. The position, intensity, and shape of these bands are indicative of the functional groups present.

For 1H-Indazol-3-ol, 1-butyl-6-chloro-, key expected vibrational bands would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: If the tautomeric form with a hydrogen on a nitrogen atom is present, a band in the 3100-3500 cm⁻¹ region may be observed.

C-H stretches: Bands in the 2850-3000 cm⁻¹ region arising from the butyl group and aromatic C-H stretches.

C=O stretch: A strong absorption in the range of 1650-1750 cm⁻¹ is expected for the keto tautomer (1-butyl-6-chloro-2H-indazol-3-one).

C=C and C=N stretches: Aromatic ring and indazole core vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-Cl stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Studies on related indazole derivatives provide a basis for these assignments. For example, the IR spectrum of 1-butyl-1H-indazole-3-carboxamide shows a prominent N-H stretching vibration at 3306 cm⁻¹ and a C=O stretching vibration at 1664 cm⁻¹. nih.gov Similarly, for N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide, these bands are observed at 3272 cm⁻¹ and 1655 cm⁻¹, respectively. researchgate.net The vapor-phase infrared spectrum of the parent indazole has been recorded and analyzed, providing a detailed assignment of its vibrational modes. psu.edu

Molecular Fingerprinting for Compound Authentication

The entire vibrational spectrum, particularly the "fingerprint region" (typically below 1500 cm⁻¹), is unique to a specific molecule. This region contains a complex pattern of bands arising from bending and skeletal vibrations, making it a powerful tool for compound authentication.

By comparing the IR or Raman spectrum of a synthesized batch of 1H-Indazol-3-ol, 1-butyl-6-chloro- against a reference standard, its identity and purity can be rapidly confirmed. Any significant deviations in the spectrum would indicate the presence of impurities or a different chemical structure. The concept of using a unique "fingerprint" is a cornerstone of the application of vibrational spectroscopy in pharmaceutical and chemical analysis. biu.ac.il Surface-enhanced Raman spectroscopy (SERS) has also been employed to study 1H-indazole, demonstrating how the molecule interacts with surfaces and providing detailed vibrational information. nih.gov

Chromatographic and Hyphenated Techniques for Purity and Analysis (e.g., HPLC-UV, GC-MS)

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products. When coupled with a detector, such as an ultraviolet (UV) detector or a mass spectrometer, these methods provide both qualitative and quantitative information.

High-performance liquid chromatography (HPLC) with UV detection is a widely used method for purity assessment. A reverse-phase HPLC method could be developed for 1H-Indazol-3-ol, 1-butyl-6-chloro-, likely using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable acidic modifier. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration. The UV spectrum of the eluting peak can also aid in its identification. For instance, a reverse-phase HPLC method has been described for the analysis of 1H-Indazole, 3-chloro-6-nitro-, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Similarly, an HPLC method was developed for the determination of 1-benzyl-1H-indazol-3-ol in pharmaceutical formulations. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a capillary column before being introduced into the mass spectrometer. The GC provides a retention time for the compound, while the MS provides its mass spectrum, allowing for highly confident identification. The analysis of 1-benzyl-1H-indazol-3-ol has been performed using GC-MS. nih.gov

The choice between HPLC and GC-MS would depend on the physicochemical properties of 1H-Indazol-3-ol, 1-butyl-6-chloro-, such as its volatility and thermal stability. These techniques are crucial for quality control, ensuring that the compound meets the required purity specifications for its intended application.

Future Research Directions and Emerging Applications in 1h Indazol 3 Ol, 1 Butyl 6 Chloro Research

Rational Design of Advanced Indazole Analogues with Tuned Biological Profiles

The rational design of novel analogues based on the 1H-Indazol-3-ol, 1-butyl-6-chloro- scaffold is a key area for future investigation. This approach aims to systematically modify the molecule's structure to enhance its biological activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A primary focus will be on elucidating the structure-activity relationships (SAR) of this indazole series. researchgate.net By synthesizing and evaluating a library of related compounds, researchers can determine how modifications to the butyl group at the N-1 position, the chloro substituent at the 6-position, and the hydroxyl group at the 3-position impact biological outcomes. For instance, varying the length and branching of the N-1 alkyl chain or introducing different halogens or other electron-withdrawing/donating groups at the 6-position could significantly alter the compound's potency and target specificity. nih.gov

Bioisosteric Replacement: Another promising strategy involves the use of bioisosteric replacements. This technique entails substituting key functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's therapeutic profile. For example, the 6-chloro group could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to modulate lipophilicity and electronic properties. The 3-hydroxyl group could be converted to an ether or ester to alter solubility and metabolic stability.

Fragment-Based and Structure-Guided Design: Fragment-based drug discovery (FBDD) and structure-guided design are powerful approaches that can be applied to this scaffold. nih.gov If a biological target for 1H-Indazol-3-ol, 1-butyl-6-chloro- is identified, X-ray crystallography or NMR spectroscopy can be used to determine its binding mode. This information would be invaluable for designing new analogues with improved interactions with the target protein, leading to enhanced potency and selectivity. nih.gov

Modification Strategy Rationale Potential Outcome
Varying N-1 alkyl chainExplore the impact of chain length and branching on target binding and cell permeability.Optimized potency and pharmacokinetic properties.
Modifying the 6-substituentModulate electronic properties and lipophilicity to enhance target engagement.Improved selectivity and reduced off-target effects.
Altering the 3-hydroxyl groupImprove metabolic stability and solubility.Enhanced bioavailability and duration of action.
Bioisosteric replacementFine-tune physicochemical properties for better drug-like characteristics.Development of analogues with superior therapeutic profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel indazole derivatives. mdpi.comijirt.org These computational tools can analyze vast datasets to identify promising drug candidates with greater speed and efficiency than traditional methods. mdpi.com

Predictive Modeling: AI and ML algorithms can be trained on existing data from indazole libraries to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity of virtual compounds, including novel analogues of 1H-Indazol-3-ol, 1-butyl-6-chloro-, before they are synthesized. This in silico screening can significantly reduce the time and cost associated with identifying lead compounds. nih.gov

De Novo Drug Design: Generative AI models can be employed for de novo drug design. By learning the underlying patterns in known active molecules, these models can generate entirely new chemical structures with desired properties, potentially leading to the discovery of indazole derivatives with novel mechanisms of action.

Pharmacophore Modeling and Virtual Screening: Computational techniques like pharmacophore modeling can identify the key chemical features of 1H-Indazol-3-ol, 1-butyl-6-chloro- that are essential for its biological activity. This pharmacophore model can then be used to screen large virtual libraries of compounds to identify those that are likely to have similar activity. nih.gov

AI/ML Application Description Potential Impact
QSAR ModelingDevelop predictive models for biological activity based on chemical structure.Accelerated identification of potent analogues.
De Novo DesignGenerate novel indazole structures with desired therapeutic properties.Discovery of compounds with novel mechanisms of action.
Virtual ScreeningScreen large compound libraries in silico to identify potential hits.Reduced cost and time for lead discovery.
ADMET PredictionPredict absorption, distribution, metabolism, excretion, and toxicity properties.Early identification of candidates with favorable drug-like properties.

Exploration of Novel Synthetic Methodologies for Sustainable Production

The development of efficient and environmentally friendly synthetic routes to 1H-Indazol-3-ol, 1-butyl-6-chloro- and its analogues is crucial for their future development. benthamdirect.com Green chemistry principles are increasingly being applied to the synthesis of indazole derivatives to minimize waste and reduce the use of hazardous reagents. samipubco.comresearchgate.net

Catalyst-Based Approaches: Recent advances have focused on catalyst-based methods for indazole synthesis, utilizing transition metals, acids, or bases to improve efficiency and selectivity. benthamdirect.com For instance, copper-catalyzed and palladium-catalyzed reactions have shown great promise in the formation of the indazole ring system. nih.govorganic-chemistry.org Research into novel catalytic systems could lead to more sustainable and cost-effective production methods.

Flow Chemistry: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. acs.org Developing a continuous flow process for the synthesis of 1H-Indazol-3-ol, 1-butyl-6-chloro- could enable the rapid and on-demand production of this compound and its derivatives. acs.org

One-Pot Reactions: Designing one-pot, multi-component reactions for the synthesis of substituted indazoles is another area of active research. organic-chemistry.org These methods, which combine several reaction steps into a single operation, can significantly reduce reaction time, solvent usage, and purification efforts. organic-chemistry.org

Synthetic Methodology Advantages Relevance to Indazole Synthesis
Catalyst-Based SynthesisHigh efficiency, selectivity, and functional group tolerance.Enables the synthesis of a wide range of substituted indazoles. benthamdirect.com
Flow ChemistryImproved safety, scalability, and reproducibility.Facilitates rapid and on-demand production of indazole derivatives. acs.org
One-Pot ReactionsReduced reaction time, solvent usage, and waste generation.Streamlines the synthesis of complex indazole structures. organic-chemistry.org
Green Chemistry ApproachesEnvironmentally friendly, reduced use of hazardous substances.Promotes sustainable production of indazole-based compounds. samipubco.comresearchgate.net

Expansion of Mechanistic Understanding in Chemical and Biological Interactions

A deeper understanding of the molecular mechanisms by which 1H-Indazol-3-ol, 1-butyl-6-chloro- exerts its biological effects is essential for its rational development. This involves identifying its cellular targets and characterizing the nature of its interactions with them.

Target Identification and Validation: A critical first step is to identify the specific protein or enzyme with which this compound interacts. This can be achieved through a variety of techniques, including affinity chromatography, proteomic profiling, and computational target prediction. Once a target is identified, its role in the observed biological activity must be validated.

Biophysical and Structural Studies: Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance can provide detailed insights into the binding of 1H-Indazol-3-ol, 1-butyl-6-chloro- to its target. nih.gov This information is crucial for understanding the molecular basis of its activity and for guiding the design of more potent and selective analogues.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to model the interaction of the compound with its target at an atomic level. nih.gov These computational studies can help to predict binding affinities, identify key binding interactions, and rationalize structure-activity relationships. nih.gov

Q & A

Q. What are the common synthetic routes for 1-butyl-6-chloro-1H-indazol-3-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 1-butyl-6-chloro-1H-indazol-3-ol can be achieved via copper-catalyzed intramolecular C–N bond formation, a method adapted from analogous indazole derivatives. Starting with 2-halobenzoic acids and hydrazines, intermediates like 2-halobenzohydrazides are formed. The butyl group is introduced via Ullmann coupling or nucleophilic substitution under mild conditions (50–80°C, 12–24 hours) using CuI as a catalyst. Yield optimization involves adjusting solvent polarity (e.g., PEG-400:DMF mixtures) and stoichiometric ratios of reagents, as demonstrated in indole-based syntheses .

Q. How should researchers characterize 1-butyl-6-chloro-1H-indazol-3-ol using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy: Use DMSO-d6d_6 as a solvent for 1^1H and 13^{13}C NMR to resolve aromatic proton signals (e.g., δ 8.62 ppm for indazole NH) and confirm substitution patterns. Compare chemical shifts with structurally similar compounds like 6-bromo-1H-indazol-3-ol (δ 7.71 ppm for aromatic protons) .
  • HPLC: Employ reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to separate the target compound from impurities (e.g., unreacted precursors or tautomers). Validate purity using UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1-butyl-6-chloro-1H-indazol-3-ol derivatives?

Methodological Answer: Discrepancies in biological data (e.g., enzyme inhibition potency) may arise from differences in assay conditions or tautomeric forms. To address this:

  • Control for Tautomerism: Use X-ray crystallography (via SHELXL ) to confirm the dominant tautomer in the solid state. Compare with solution-state NMR data to assess tautomeric equilibrium.
  • Standardize Assays: Replicate studies under consistent conditions (pH, temperature, co-solvents). For example, compare IC50_{50} values of the chloro derivative against its bromo analog (6-bromo-1H-indazol-3-ol) using the same enzyme batch .

Q. What experimental strategies can elucidate the role of the chlorine substituent in modulating enzyme interactions?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with halogen substitutions (e.g., Br, F) or deletion of the chloro group. Test their binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to model the chlorine atom’s interactions with active-site residues. Compare with crystallographic data from the Protein Data Bank (PDB) .

Q. How can researchers optimize reaction conditions for introducing the butyl group while minimizing side products?

Methodological Answer:

  • Design of Experiments (DoE): Use a factorial design to test variables: catalyst loading (CuI, 5–10 mol%), temperature (60–100°C), and reaction time (6–24 hours). Monitor progress via TLC (70:30 EtOAc:hexanes, Rf_f ~0.5).
  • Side-Product Analysis: Identify byproducts (e.g., dehalogenated intermediates) via LC-MS. Mitigate them by adding radical scavengers (e.g., TEMPO) or optimizing protecting groups for the indazole NH .

Data Analysis and Validation

Q. How should researchers validate crystallographic data for 1-butyl-6-chloro-1H-indazol-3-ol derivatives?

Methodological Answer:

  • Refinement Protocols: Use SHELXL for small-molecule refinement. Cross-validate displacement parameters (ADPs) with WinGX .
  • Twinned Data Handling: For high-resolution macromolecular complexes, employ SHELXE for experimental phasing. Check for pseudo-merohedral twinning using Rint_{int} values and Hooft parameters .

Comparative Studies

Q. How does the chlorine atom in 1-butyl-6-chloro-1H-indazol-3-ol influence reactivity compared to bromo or unsubstituted analogs?

Methodological Answer:

  • Reactivity Tests: Perform Suzuki-Miyaura coupling to compare reaction rates. Chloro derivatives typically show slower oxidative addition with Pd catalysts than bromo analogs.
  • Electronic Effects: Use Hammett σp_p constants to quantify the electron-withdrawing effect of Cl vs. Br. Electrochemical methods (cyclic voltammetry) can further clarify substituent impacts on redox behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.